Gas‑Phase Proton Affinity: α‑Methylcysteine vs. Gem‑Dimethylcysteine (Penicillamine)
The gas‑phase proton affinity (PA) of the non‑protein α‑methyl cysteine (the free‑acid congener of the target compound) was determined as 923.5 ± 9.8 kJ/mol using the extended kinetic method in an ESI‑tandem mass spectrometer, compared with 925 ± 8.5 kJ/mol for gem‑dimethyl cysteine (penicillamine) [1]. Both α‑methyl and gem‑dimethyl congeners adopt a thiolate structure upon deprotonation, with the computed ΔHₐcid of α‑methyl cysteine (1389 kJ/mol) slightly higher (less acidic) than that of penicillamine (1380 ± 9 kJ/mol) [1]. These quantitative gas‑phase metrics confirm that the α‑methyl substitution imparts distinct acid‑base properties that differ from the clinically utilised gem‑dimethyl analog.
| Evidence Dimension | Gas-phase proton affinity (PA) – kJ/mol |
|---|---|
| Target Compound Data | 923.5 ± 9.8 kJ/mol (α‑methyl cysteine) |
| Comparator Or Baseline | Gem‑dimethyl cysteine (penicillamine): 925 ± 8.5 kJ/mol |
| Quantified Difference | ΔPA ≈ 1.5 kJ/mol (lower for α‑methyl cysteine); ΔΔHₐcid ≈ 9 kJ/mol (α‑methyl cysteine less acidic) |
| Conditions | Extended kinetic method, ESI‑tandem mass spectrometer; B3LYP/6‑311++G(d,p)//B3LYP/6‑31+G(d) DFT calculations |
Why This Matters
The distinct gas‑phase proton affinity and deprotonation site preference directly influence ionisation efficiency in mass spectrometry workflows and the compound's solution‑phase pKₐ values, which are critical parameters for solubility, salt selection, and chromatographic method development.
- [1] Turner, G., Long, D., Owens, E., Iqbal, E., Hartman, M. C. T., & Poutsma, J. C. (2022). Acid/base properties of α-methyl and gem-dimethyl derivatives of cysteine and serine from the extended kinetic method. International Journal of Mass Spectrometry, 478, 116856. View Source
